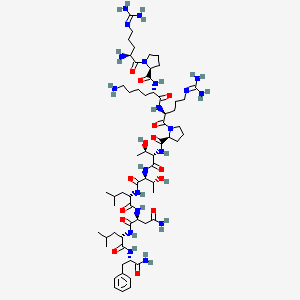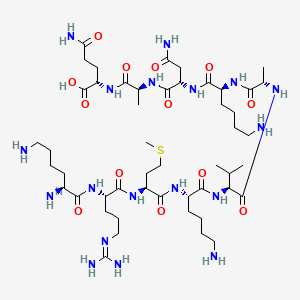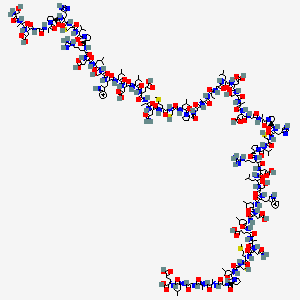
Mating Factor α
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Mating Factor α” is a mating pheromone secreted by the yeast Saccharomyces cerevisiae of mating type α . This factor inhibits DNA synthesis, thereby preventing cell division of mating type a cells . The hydrophobic peptide binds to a class D G-protein-coupled receptor Ste2p .
Synthesis Analysis
The α-mating factor (MF) secretion signal from S. cerevisiae is the most common and widely used signal sequence for recombinant protein secretion . The α-MF secretion signal of S. cerevisiae consists of 85 amino acids and contains two regions: a pre-peptide (signal peptide) consisting of N-terminal 19 amino acids and a pro-peptide . The secretion efficiency of 40 α-MF secretion signals from various yeast species and 32 endogenous signal peptides from K. phaffii were investigated .
Chemical Reactions Analysis
The α-mating factor secretion signals and endogenous signal peptides for recombinant protein secretion in Komagataella phaffii were investigated . The secretion efficiency of 40 α-MF secretion signals from various yeast species and 32 endogenous signal peptides from K. phaffii were investigated . All of the evaluated α-MF secretion signals successfully directed EGFP secretion except for the secretion signals of the yeast D. hansenii CBS767 and H. opuntiae .
科学的研究の応用
Cell Cycle Arrest and Synchronization
Mating Factor α (α factor) from yeast (Saccharomyces cerevisiae) plays a crucial role in the cell cycle, particularly in the synchronization of haploid yeast cells. Studies have shown that α factor specifically inhibits the division of a mating type cells, arresting them as unbudded, mononucleate cells before DNA synthesis begins (E. Bücking-Throm et al., 1973). This arrest is reversible, and a synchronized round of DNA replication occurs upon the factor's removal.
Mitochondrial DNA Synthesis
Research indicates that mitochondrial DNA synthesis continues at a normal rate in a cells even in the presence of α factor, resulting in a significant increase in mitochondrial DNA per cell. This decoupling from nuclear DNA synthesis allows for specific labeling of yeast mitochondrial DNA (T. Petes & W. L. Fangman, 1973).
Characterization and Biosynthesis
The α factor has been purified and characterized, revealing it as a low-molecular-weight peptide with specific amino acids and the presence of cupric ions. Its biosynthesis involves ribosomal translation of specific messenger RNA, indicating a complex regulatory system (W. Duntze et al., 1973).
Evolutionary Conservation
Notably, α factor shares sequence homology with the mammalian hypothalamic decapeptide gonadotropin-releasing hormone (GnRH), suggesting a high degree of evolutionary conservation. It can bind to rat pituitary GnRH receptors and stimulate luteinizing hormone release, indicating the structural and functional properties of these peptides may have been conserved throughout evolution (E. Loumaye et al., 1982).
Interaction with Cellular Structures
α Factor undergoes specific interactions with cells and spheroplasts of yeast, including binding, inactivation, and alteration by associated enzymes. This factor's activity is closely linked to cellular morphology and responses (P. Maness & G. Edelman, 1978).
作用機序
Target of Action
The primary target of the Mating Factor α (α-MF) is the Ste2p receptor , a class D G-protein-coupled receptor . This receptor is found on the surface of yeast cells and plays a crucial role in the mating process .
Mode of Action
The α-MF is a hydrophobic peptide that binds to the Ste2p receptor . This binding triggers a series of intracellular events, leading to changes in the cell’s behavior and physiology . The α-MF secretion signal is widely used for recombinant protein secretion in yeast, directing proteins from the cytosol to the extracellular matrix .
Biochemical Pathways
The α-MF operates through the mating factor pathway , a signaling pathway known to control yeast reproduction . In this process, two haploid yeast cells combine to form a diploid cell . The α-MF secretion signal plays a crucial role in this pathway, directing the secretion of proteins involved in the mating process .
Pharmacokinetics
The α-MF is a peptide, and its pharmacokinetics are largely determined by its secretion efficiency . The secretion efficiency directly impacts the yields of the targeted proteins in the fermentation broth . The α-MF secretion signal from S. cerevisiae is the most common and widely used signal sequence for protein secretion .
Result of Action
The binding of the α-MF to its receptor inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This leads to the formation of a diploid cell from two haploid cells . The α-MF also plays a role in the secretion of recombinant proteins, with its efficiency directly impacting the yield of these proteins .
Action Environment
The action of the α-MF is influenced by various environmental factors. For instance, the secretion efficiency of the α-MF secretion signal can vary among different yeast species . Moreover, some proteins cannot be secreted efficiently using the α-MF secretion signal, indicating that the optimal choice of secretion signals is often protein-specific .
将来の方向性
The future directions of research on the Mating Factor α could involve the design of an improved universal signal peptide based on the α-factor mating secretion signal for enzyme production in yeast . Another direction could be the modeling of yeast mating to reveal robustness strategies for cell-cell interactions .
生化学分析
Biochemical Properties
Mating Factor α interacts with various enzymes, proteins, and other biomolecules. It is known to bind to a class D G-protein-coupled receptor Ste2p . This interaction is crucial for the mating process in yeast cells .
Cellular Effects
The effects of Mating Factor α on cells are profound. It inhibits DNA synthesis, thereby preventing cell division of mating type a cells . This effect is essential for the synchronization of the two mating types during the mating process .
Molecular Mechanism
Mating Factor α exerts its effects at the molecular level through binding interactions with biomolecules. It binds to the Ste2p receptor, a class D G-protein-coupled receptor . This binding initiates a series of steps called a signal transduction pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mating Factor α have been observed to change over time. For instance, mutations in the pro-region of the Mating Factor α secretory signal have been shown to lead to different levels of granulocyte colony-stimulating factor (G-CSF) production in Pichia pastoris .
Metabolic Pathways
Mating Factor α is involved in the mating process metabolic pathway in yeast cells. It interacts with the Ste2p receptor, initiating a signal transduction pathway that leads to the synchronization of the two mating types .
Transport and Distribution
Mating Factor α is excreted into the culture medium by haploid cells of the alpha mating type . It acts on cells of the opposite mating type (type A), mediating the conjugation process between the two types .
Subcellular Localization
Mating Factor α is secreted into the extracellular environment by yeast cells . It is not localized within the cell but is instead released into the surrounding medium to interact with cells of the opposite mating type .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Mating Factor α involves the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is protected by various protecting groups to prevent unwanted reactions. The final peptide is cleaved from the solid support and the protecting groups are removed to obtain the desired peptide.", "Starting Materials": [ "Fmoc-protected amino acids (e.g. Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, etc.)", "HCTU (coupling reagent)", "Diisopropylethylamine (DIEA) (base)", "Rink amide resin (solid support)", "TFA (cleavage reagent)", "Triisopropylsilane (TIPS) (scavenger)" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Deprotection of the Fmoc group on the resin with 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using HCTU and DIEA in DMF", "Capping of unreacted amino groups with acetic anhydride and DIEA in DMF", "Repeat steps 2-4 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using TFA, TIPS, and water", "Purification of the crude peptide by HPLC" ] } | |
CAS番号 |
59401-28-4 |
分子式 |
C82H114N20O17S |
分子量 |
1684.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C82H114N20O17S/c1-45(2)34-61(98-76(112)63(38-49-41-89-56-17-9-7-15-53(49)56)99-77(113)64(39-50-42-87-44-91-50)96-71(107)54(84)37-48-40-88-55-16-8-6-14-52(48)55)74(110)93-57(25-27-68(85)104)72(108)97-62(35-46(3)4)75(111)95-59(18-10-11-30-83)80(116)101-31-12-19-66(101)78(114)90-43-70(106)92-60(26-28-69(86)105)81(117)102-32-13-20-67(102)79(115)94-58(29-33-120-5)73(109)100-65(82(118)119)36-47-21-23-51(103)24-22-47/h6-9,14-17,21-24,40-42,44-46,54,57-67,88-89,103H,10-13,18-20,25-39,43,83-84H2,1-5H3,(H2,85,104)(H2,86,105)(H,87,91)(H,90,114)(H,92,106)(H,93,110)(H,94,115)(H,95,111)(H,96,107)(H,97,108)(H,98,112)(H,99,113)(H,100,109)(H,118,119)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChIキー |
SBKVPJHMSUXZTA-MEJXFZFPSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
配列 |
One Letter Code: WHWLQLKPGQPMY |
同義語 |
Mating Factor α |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)







